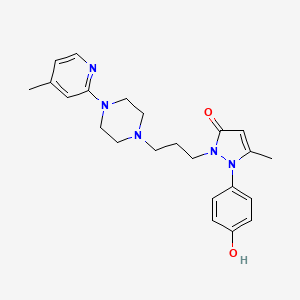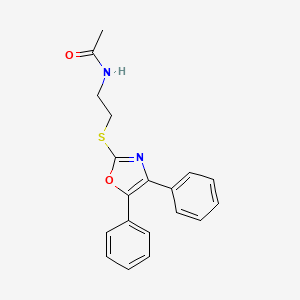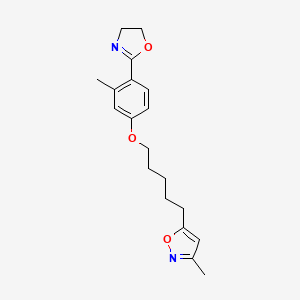
L-Lysylglycyl-L-prolyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysylglycyl-L-prolyl-L-leucine is a synthetic peptide composed of four amino acids: lysine, glycine, proline, and leucine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this compound imparts specific properties that make it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
L-Lysylglycyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the lysine residue.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
L-Lysylglycyl-L-prolyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Lysylglycyl-L-prolyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may influence signaling pathways related to cell proliferation, apoptosis, or differentiation. The exact mechanism depends on the context and the specific biological system being studied.
類似化合物との比較
Similar Compounds
L-Prolyl-L-leucine: A dipeptide with similar structural features but different biological activity.
L-Lysyl-L-prolyl-L-leucine: Another tripeptide with a slightly different sequence.
L-Glycyl-L-prolyl-L-leucine: A tripeptide lacking the lysine residue.
Uniqueness
L-Lysylglycyl-L-prolyl-L-leucine is unique due to its specific sequence, which imparts distinct properties and potential applications. The presence of lysine, glycine, proline, and leucine in a single peptide allows for diverse interactions and functions, making it a valuable compound for research and industrial use.
特性
CAS番号 |
185312-00-9 |
|---|---|
分子式 |
C19H35N5O5 |
分子量 |
413.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H35N5O5/c1-12(2)10-14(19(28)29)23-18(27)15-7-5-9-24(15)16(25)11-22-17(26)13(21)6-3-4-8-20/h12-15H,3-11,20-21H2,1-2H3,(H,22,26)(H,23,27)(H,28,29)/t13-,14-,15-/m0/s1 |
InChIキー |
LSULGGWQWMXIKB-KKUMJFAQSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)



